molecular formula C15H18N4O3S B5289348 ethyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate

ethyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate

Cat. No.: B5289348
M. Wt: 334.4 g/mol
InChI Key: LYWTVSFLVURUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate, commonly known as ETB, is a chemical compound that has been extensively studied for its potential in scientific research applications. ETB is a member of the 1,2,4-triazole family of compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of ETB is not fully understood. However, studies have shown that the compound may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. ETB may also act by modulating the activity of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
ETB has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to possess antimicrobial and antifungal properties, which may be due to its ability to inhibit the growth of certain microorganisms. ETB has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. In addition, ETB has been shown to have anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using ETB in lab experiments is its wide range of biological activities. The compound has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties, which make it a useful tool for studying various biological processes. Another advantage of using ETB is its relatively low toxicity, which makes it a safe compound to use in lab experiments.
One limitation of using ETB in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments. Another limitation of using ETB is its relatively high cost, which may limit its use in certain research projects.

Future Directions

There are several future directions for research on ETB. One direction is to further elucidate the mechanism of action of the compound. This may involve studying its effects on various enzymes and receptors in the brain. Another direction is to explore the potential of ETB in the treatment of neurological disorders, such as Alzheimer's disease. This may involve studying its effects on cognitive function and memory in animal models. Finally, future research may focus on developing more efficient synthesis methods for ETB, which may reduce its cost and increase its availability for scientific research.

Synthesis Methods

The synthesis of ETB involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This compound is then reacted with thioacetic acid and sodium azide to form ethyl 4-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate. The synthesis of ETB has been optimized to yield high purity and high yields.

Scientific Research Applications

ETB has been extensively studied for its potential in scientific research applications. The compound has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. ETB has also been shown to have potential in the treatment of neurological disorders, such as Alzheimer's disease.

Properties

IUPAC Name

ethyl 4-[[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-4-22-14(21)11-5-7-12(8-6-11)16-13(20)9-23-15-18-17-10(2)19(15)3/h5-8H,4,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWTVSFLVURUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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